6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography and NMR spectroscopy are commonly used techniques to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The allyl group is known to undergo reactions like allylic substitution and oxidation. The pyrazolo[3,4-d]pyridazin-7(6H)-one ring system might participate in reactions like electrophilic aromatic substitution .Scientific Research Applications
Chemical and Pharmacological Activities
A study by Eljazi I. Al-Afaleq and S. Abubshait focused on the synthesis of novel heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-d]1,2,4-triazolo[5,1-f]pyrimidines, from precursors that are structurally related to 6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one. These compounds were anticipated to exhibit significant chemical and pharmacological activities due to their unique structural features (Eljazi I. Al-Afaleq & S. Abubshait, 2001).
Potential Antitumor Agents
Research by R. Abonía et al. involved the synthesis of novel benzimidazole derivatives, utilizing structural frameworks similar to this compound, as potential antitumor agents. These compounds demonstrated significant inhibitory activity against various human tumor cell lines, highlighting their potential in cancer therapy (R. Abonía et al., 2011).
Reactivity and Synthetic Applications
L. Mironovich and D. Shcherbinin's study on the reactivity of similar compounds, including pyrazolo[5,1-c][1,2,4]triazines, elucidates the potential of these structures in synthesizing a wide range of derivatives. This research provides insights into the versatility of such compounds in synthetic chemistry, paving the way for developing new materials with desirable properties (L. Mironovich & D. Shcherbinin, 2014).
Antibacterial and Antifungal Activities
The work of E. Akbas and Í. Berber on new pyrazolo[3,4-d]pyridazin derivatives, structurally analogous to the compound , revealed these compounds' significant antimicrobial activities. Their findings underscore the potential for developing new antibacterial and antifungal agents based on this chemical scaffold (E. Akbas & Í. Berber, 2005).
Photosynthetic Electron Transport Inhibition
Research by C. B. Vicentini et al. included studies on pyrazole derivatives as inhibitors of photosynthetic electron transport, showing the potential of structurally related compounds in agricultural and biological research. Their findings suggest applications in developing herbicides or studying photosynthesis mechanisms (C. B. Vicentini et al., 2005).
Future Directions
The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its reactivity, stability, and possible uses in various fields such as medicine, materials science, or as a building block in synthetic chemistry .
Properties
IUPAC Name |
1-tert-butyl-4-methyl-6-prop-2-enylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-6-7-16-12(18)11-10(9(2)15-16)8-14-17(11)13(3,4)5/h6,8H,1,7H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJHOTWKPMFHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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